P-Menthane-1,2-diol
Overview
Description
. It is a diol, meaning it contains two hydroxyl groups, and is structurally similar to menthol, giving it a cooling sensation.
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Menthane-1,2-diol can be synthesized through various chemical reactions, including the hydrogenation of menthone or the reduction of p-menthane-3,8-diol. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of menthone using a fixed-bed reactor with a palladium catalyst. The process requires precise control of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: P-Menthane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Forms carboxylic acids or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
P-Menthane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Investigated for its cooling and soothing effects, making it a potential ingredient in topical analgesics and skin care products.
Industry: Utilized in the production of fragrances, flavors, and cooling agents in consumer products.
Mechanism of Action
P-Menthane-1,2-diol is structurally similar to other menthol derivatives such as menthol, menthone, and isomenthone. its unique diol structure and specific stereochemistry give it distinct physical and chemical properties, making it particularly useful in applications requiring a cooling sensation.
Comparison with Similar Compounds
Menthol: Known for its cooling and analgesic properties.
Menthone: A ketone derivative of menthol.
Isomenthone: Another ketone derivative with similar properties to menthone.
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Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h7-9,11-12H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFWQILVNWPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1)O)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955286 | |
Record name | 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33669-76-0 | |
Record name | 4-Isopropyl-1-methyl-1,2-cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33669-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Menthane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033669760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-MENTHANE-1,2-DIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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